molecular formula C19H16N2O2 B2801368 5-(3-Cyclopropyloxyphenyl)-2-phenylpyridazin-3-one CAS No. 2416236-10-5

5-(3-Cyclopropyloxyphenyl)-2-phenylpyridazin-3-one

Cat. No.: B2801368
CAS No.: 2416236-10-5
M. Wt: 304.349
InChI Key: SNCALFIINIEZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Cyclopropyloxyphenyl)-2-phenylpyridazin-3-one is a heterocyclic compound that features a pyridazinone core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both phenyl and cyclopropyloxyphenyl groups attached to the pyridazinone ring contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Cyclopropyloxyphenyl)-2-phenylpyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyclopropyloxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to the pyridazinone ring using an oxidizing agent such as iodine or bromine in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5-(3-Cyclopropyloxyphenyl)-2-phenylpyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone N-oxides, while reduction can produce various hydrogenated pyridazinone derivatives.

Scientific Research Applications

5-(3-Cyclopropyloxyphenyl)-2-phenylpyridazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(3-Cyclopropyloxyphenyl)-2-phenylpyridazin-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Methoxyphenyl)-2-phenylpyridazin-3-one
  • 5-(3-Ethoxyphenyl)-2-phenylpyridazin-3-one
  • 5-(3-Propoxyphenyl)-2-phenylpyridazin-3-one

Uniqueness

5-(3-Cyclopropyloxyphenyl)-2-phenylpyridazin-3-one is unique due to the presence of the cyclopropyloxy group, which imparts distinct steric and electronic properties compared to its methoxy, ethoxy, and propoxy analogs

Properties

IUPAC Name

5-(3-cyclopropyloxyphenyl)-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c22-19-12-15(13-20-21(19)16-6-2-1-3-7-16)14-5-4-8-18(11-14)23-17-9-10-17/h1-8,11-13,17H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCALFIINIEZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=CC(=C2)C3=CC(=O)N(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.